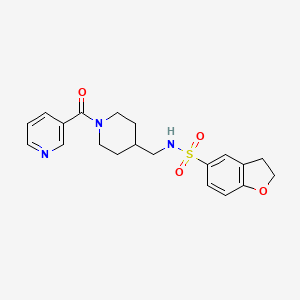

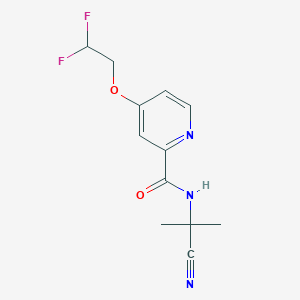

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antibacterial, diuretic, and antitumor properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as carbonic anhydrase inhibitors and in the design of antitumor agents .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into the molecule. While the provided papers do not detail the synthesis of the specific compound , they do discuss the synthesis of related sulfonamide compounds. For instance, a series of benzenesulfonamide derivatives were designed and synthesized, which involved the coupling of sulfonamide groups with various aromatic and heterocyclic rings . These methods could potentially be adapted for the synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonamide group is essential for the interaction with biological targets such as carbonic anhydrases. The specific interactions and binding affinities can be influenced by the substitution pattern on the aromatic or heterocyclic rings attached to the sulfonamide group .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including conjugation with glutathione, which may play a role in the detoxification of toxic compounds. For example, the non-enzymatic glutathione conjugation of an arylnitroso compound resulted in the formation of a N-hydroxy-sulfonamide adduct, which represents a new binding form between arylnitroso compounds and thiols . This type of reaction could be relevant for the metabolism and detoxification of N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different functional groups can affect these properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of a methoxy group or a chloro-indolyl moiety in sulfonamide compounds has been shown to affect their antitumor activity and cell cycle inhibition properties . These properties are important for the development of sulfonamide-based drugs and could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Antibiotic Resistance

Sulfonamide antibiotics, due to their persistence in the environment, raise concerns about the propagation of antibiotic resistance. A study on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 revealed an unusual degradation pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This pathway releases sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, highlighting a microbial strategy to eliminate these compounds from the environment (Ricken et al., 2013).

Analytical Detection in Biological Samples

The development of sensitive analytical methods for detecting sulfonamide antibiotics in biological samples is crucial for monitoring their presence and potential accumulation. An enzyme-linked immunosorbent assay (ELISA) has been developed, utilizing antibodies against specific sulfonamide moieties to achieve high selectivity and sensitivity for detecting these antibiotics in milk samples. This method demonstrates the importance of precise analytical tools in ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).

Antimicrobial and Antitumor Applications

Sulfonamides have been explored for their antimicrobial and potential antitumor activities. Some sulfonamides serve as effective inhibitors for growing tumor cells, offering a promising avenue for cancer treatment. This therapeutic potential underscores the versatility of sulfonamide compounds in addressing various health challenges beyond their traditional role as antibiotics (Chasta & Goyal, 2015).

Mechanisms of Action and Drug Resistance

Understanding the mechanisms of action of sulfonamides and the emergence of drug resistance is crucial for developing new therapeutic strategies. Studies have detailed the catalytic and resistance mechanisms of dihydropteroate synthase (DHPS), the enzyme targeted by sulfonamide antibiotics. Structural and computational analyses have provided insights into how these drugs inhibit DHPS and how resistance mutations compromise their efficacy, informing the design of new inhibitors to overcome resistance (Yun et al., 2012).

Eigenschaften

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c24-20(17-2-1-8-21-14-17)23-9-5-15(6-10-23)13-22-28(25,26)18-3-4-19-16(12-18)7-11-27-19/h1-4,8,12,14-15,22H,5-7,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGISRQEVMZTMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)

![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2546062.png)